Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

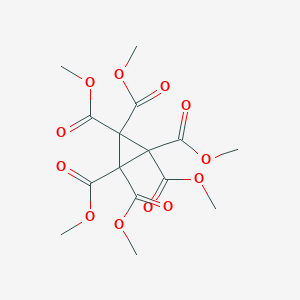

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is a complex organic compound with the molecular formula C15H18O12 . This compound is characterized by a cyclopropane ring substituted with six ester groups, making it a highly functionalized molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the electrochemical cyclization of tetramethyl propane-1,1,3,3-tetracarboxylate in methanol in the presence of a catalyst carrier such as sodium iodide. This reaction yields tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with high efficiency .

Industrial Production Methods

Industrial production of hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate typically involves large-scale electrochemical processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

Análisis De Reacciones Químicas

Types of Reactions

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester are diverse and can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the construction of more complex molecules through various chemical reactions such as oxidation and reduction .

Biology

- Enzyme Interaction Studies : The compound's distinctive configuration makes it a useful tool for studying enzyme interactions and metabolic pathways. Its ability to form stable complexes with biomolecules aids in understanding biochemical processes .

Medicine

- Drug Delivery Systems : Research is ongoing to explore the potential of this compound as a drug delivery agent. Its multiple ester groups can facilitate the formation of stable drug complexes, enhancing the efficacy and bioavailability of therapeutic agents .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with tailored properties. Its functional groups allow for modifications that can lead to materials with desired characteristics for various industrial applications .

Case Study 1: Enzyme Inhibition

A study investigated the effect of this compound on specific enzyme activities. The results indicated that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications targeting metabolic disorders.

Case Study 2: Drug Delivery Research

Research conducted on the drug delivery capabilities of this compound demonstrated its ability to encapsulate various pharmaceutical agents effectively. The study highlighted its potential to enhance drug solubility and stability in biological systems.

Mecanismo De Acción

The mechanism by which hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparación Con Compuestos Similares

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be compared with other cyclopropane derivatives such as:

- Tetramethyl cyclopropane-1,1,2,2-tetracarboxylate

- Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid

These compounds share similar structural features but differ in the number and type of functional groups attached to the cyclopropane ring. Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is unique due to its six ester groups, which confer distinct chemical and physical properties .

Actividad Biológica

Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester (CAS No. 109777-05-1) is a complex organic compound characterized by a cyclopropane ring with six ester groups. Its molecular formula is C15H18O12, and it has garnered interest for its potential biological activities and applications in various fields including chemistry, biology, and medicine.

The compound is synthesized through various methods, one of which involves the electrochemical cyclization of precursors like pentanehexacarboxylic acid. This process typically requires specific reaction conditions such as the presence of sodium iodide in methanol at elevated temperatures . The unique structure of this compound allows it to interact with biological systems in diverse ways.

This compound exhibits biological activity primarily through interactions with enzymes and cellular receptors. The ester groups can undergo hydrolysis, releasing active intermediates that modulate various biochemical pathways. This modulation can influence enzyme activity and cellular processes critical for metabolic functions .

Study on Cyclopropane Fatty Acids

A significant study focused on CFAS from Pseudomonas aeruginosa revealed that cyclopropane fatty acids (CFAs) produced by these enzymes play a crucial role in bacterial stress responses. The expression of CFAS genes was upregulated during oxidative stress and stationary phases . This finding underscores the importance of cyclopropane derivatives in microbial physiology and their potential implications for drug development targeting bacterial infections.

Potential Applications in Medicine

The unique structure of this compound positions it as a promising candidate for drug delivery systems. Its ability to form stable complexes with various drugs could enhance therapeutic efficacy while minimizing side effects. Ongoing research aims to explore these applications further .

Comparison with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other cyclopropane derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopropane-1,1,2,2-tetracarboxylic acid | C10H10O8 | Fewer ester groups; simpler structure |

| Cyclopropane-1-carboxylic acid | C4H6O2 | Basic cyclopropane derivative; limited biological activity |

This table highlights how variations in structure can lead to differences in biological activity and potential applications.

Propiedades

IUPAC Name |

hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZFZICYFNDUFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.